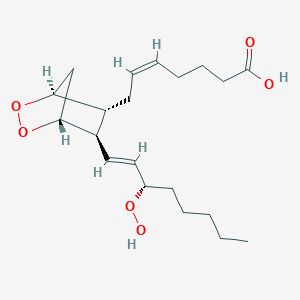

prostaglandin G2

概要

説明

プロスタグランジンG2は、プロスタグランジンファミリーに属する有機過酸化物です。これらの化合物は脂肪酸から派生し、さまざまな生理学的プロセスにおいて重要な役割を果たしています。 プロスタグランジンG2は、シクロオキシゲナーゼ酵素の作用により、他のプロスタグランジン、特にプロスタグランジンH2の生合成における重要な中間体です .

準備方法

合成経路と反応条件: プロスタグランジンG2は、多価不飽和脂肪酸であるアラキドン酸から合成されます。合成には、シクロオキシゲナーゼ(COX)酵素が触媒する二重酸素化反応が含まれます。 この酵素は、アラキドン酸に2分子の酸素を挿入し、プロスタグランジンG2に特徴的なエンドペルオキシド構造を形成します .

工業生産方法: プロスタグランジンG2の工業生産には、通常、生物学的源からのアラキドン酸の抽出、それに続くシクロオキシゲナーゼを用いた酵素変換が含まれます。 このプロセスは、収率と純度を高めるように最適化されており、多くの場合、クロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

反応の種類: プロスタグランジンG2は、次のようなさまざまな化学反応を起こします。

酸化: シクロオキシゲナーゼの作用によるプロスタグランジンH2への変換。

還元: 異なる官能基を持つ他のプロスタグランジンに還元することができます。

一般的な試薬と条件:

酸化: 分子状酸素とシクロオキシゲナーゼ酵素が必要です。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤が含まれます。

生成される主要な生成物:

プロスタグランジンH2: プロスタグランジンG2の酸化から生成される主要な生成物。

他のプロスタグランジン: 特定の反応に応じて、さまざまな生物学的活性を有するプロスタグランジンを合成することができます.

科学的研究の応用

Role in Platelet Function

Mechanism of Action:

PGG2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in platelet activation and aggregation. Studies have shown that PGG2 stimulates a concentration-dependent internal contraction in platelets, similar to the effects produced by calcium ionophores like A23187. This internal contraction is critical for platelet secretion and aggregation, which are essential for hemostasis .

Research Findings:

- PGG2 enhances the release of granules from platelets, an effect that can be potentiated when combined with other agents like prostaglandin E1 (PGE1) .

- The compound's action appears to involve the mobilization of calcium from intracellular stores to activate contractile proteins within platelets .

Applications in Cancer Research

Prostaglandins and Tumor Biology:

Research indicates that prostaglandins, including PGG2, are implicated in tumor progression and metastasis. Elevated levels of certain prostaglandins have been associated with increased tumor cell migration and invasion across various cancer types.

Case Studies:

- In skin squamous cell carcinoma, PGG2 has been observed to influence neovascularization, facilitating tumor growth by modulating vascular endothelial growth factor (VEGF) production .

- In osteosarcoma, serum levels of PGE2 (a downstream product of PGG2) correlate with disease progression, suggesting potential use as a biomarker for therapeutic strategies targeting COX-2 pathways .

Therapeutic Implications:

The inhibition of prostaglandin synthesis has been explored as a therapeutic strategy. Nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes can reduce the levels of PGG2 and its derivatives, potentially slowing tumor growth and improving patient outcomes .

Potential Therapeutic Applications

Anti-inflammatory Effects:

Given its role in inflammation, PGG2 is being investigated for its potential therapeutic applications in inflammatory diseases. Selective inhibitors targeting PGG2 synthesis could provide new avenues for treating conditions characterized by excessive inflammation.

Innovative Drug Development:

Recent studies have explored compounds like KH176m that selectively inhibit PGE2 production without affecting other prostaglandins. This specificity could lead to novel treatments for inflammatory conditions where PGE2 plays a detrimental role .

Summary of Research Findings

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Platelet Function | Enhances platelet aggregation and secretion through calcium mobilization | Important for understanding hemostasis and clotting |

| Cancer Research | Elevated levels linked to tumor progression; potential biomarkers identified | Targeting prostaglandin pathways could improve therapies |

| Anti-inflammatory Therapy | Inhibition could reduce inflammation-related damage | New treatments for chronic inflammatory diseases |

作用機序

プロスタグランジンG2は、主にプロスタグランジンH2への変換によってその効果を発揮し、それが特定の受容体に作用して、さまざまな生物学的応答を仲介します。シクロオキシゲナーゼ酵素がこの変換を触媒し、生成されたプロスタグランジンH2はさらに他のプロスタグランジンに変換され、それぞれ異なる生物学的活性を持ちます。 これらの化合物は、Gタンパク質共役受容体と相互作用して、炎症、血小板凝集、血管拡張などのプロセスを調節します .

類似の化合物:

プロスタグランジンH2: プロスタグランジンG2から直接派生し、同様の生物学的機能を共有しています。

プロスタグランジンE2: 炎症や免疫応答における異なる役割を持つ別のプロスタグランジン。

プロスタグランジンF2α: 生殖過程や平滑筋収縮に関与しています.

独自性: プロスタグランジンG2は、他のプロスタグランジンの生合成における重要な中間体としての役割により、ユニークです。 さまざまな生物学的に活性な化合物に変換される能力により、プロスタグランジン経路における重要な分子となっています .

類似化合物との比較

Prostaglandin H2: Directly derived from prostaglandin G2 and shares similar biological functions.

Prostaglandin E2: Another prostaglandin with distinct roles in inflammation and immune response.

Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.

Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of other prostaglandins. Its ability to be converted into various biologically active compounds makes it a crucial molecule in the prostaglandin pathway .

生物活性

Prostaglandin G2 (PGG2) is a key biological compound in the prostaglandin synthesis pathway, primarily derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological contexts.

PGG2 is synthesized via the cyclooxygenase activity of COX enzymes, which catalyze the conversion of arachidonic acid into PGG2 through a series of reactions that involve the insertion of molecular oxygen. The process can be summarized as follows:

- Arachidonic Acid Release : Phospholipase A2 releases arachidonic acid from membrane phospholipids.

- Cyclooxygenation : COX enzymes oxygenate arachidonic acid to form PGG2.

- Peroxidation : PGG2 is subsequently reduced to prostaglandin H2 (PGH2), which serves as a precursor for other prostaglandins and thromboxanes .

Biological Functions

1. Platelet Aggregation and Thrombosis

PGG2 plays a significant role in platelet function. Studies have shown that PGG2 can induce platelet aggregation, which is crucial in hemostasis and thrombosis. It stimulates a concentration-dependent internal contraction in platelets, akin to the effects produced by calcium ionophores . This activity is vital for understanding thrombotic disorders and potential therapeutic interventions.

2. Inflammation and Pain

As a product of the inflammatory response, PGG2 is implicated in pain pathways. The conversion of arachidonic acid through COX pathways leads to the production of various prostaglandins, including PGG2, which mediate inflammatory responses and pain perception . Nonsteroidal anti-inflammatory drugs (NSAIDs) target COX enzymes to inhibit the synthesis of these pro-inflammatory mediators.

Research Findings

Several studies highlight the diverse roles of PGG2 in biological systems:

-

Case Study: Platelet Function

A study demonstrated that isolated PGG2 could stimulate platelet contraction and secretion, indicating its role as a signaling molecule in thrombus formation . The research also noted that EDTA could inhibit aggregation but not the contraction induced by PGG2, suggesting distinct pathways for these processes. -

Case Study: Inflammatory Response

PGG2's involvement in inflammation was further elucidated through experiments showing its effects on immune cell activation and cytokine release. Elevated levels of PGG2 were associated with increased inflammatory markers in various models of disease .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Platelet Aggregation | Stimulates internal contraction | Thrombotic disorders |

| Inflammatory Response | Mediates cytokine release | Pain and inflammation |

| Vascular Function | Influences vasodilation/constriction | Cardiovascular health |

| Cell Signaling | Acts as a signaling molecule | Modulates various physiological responses |

特性

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUKUZOVHSFKPH-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866229 | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51982-36-6 | |

| Record name | PGG2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PGG2 influence platelet function?

A1: PGG2 is a potent inducer of platelet aggregation and the platelet release reaction. This involves the release of adenosine diphosphate (ADP) and serotonin from platelet granules. [, , ] This effect is primarily mediated by ADP release, as inhibiting ADP's actions on platelets significantly diminishes PGG2-induced aggregation. [, , , ]

Q2: Does PGG2 directly aggregate platelets, or does it operate through the release of ADP?

A2: Research suggests that PGG2 primarily aggregates platelets indirectly by triggering the release of endogenous ADP from platelet granules. [, , ] Evidence supporting this includes the observation that PGG2's aggregating effect is inhibited by furosemide, a known competitive inhibitor of ADP-induced platelet aggregation. [, ]

Q3: What role does PGG2 play in individuals with storage pool deficiency (SPD)?

A3: In patients with SPD, a condition characterized by reduced platelet granule content, the aggregation response to PGG2 is often impaired. This impairment is particularly pronounced in individuals with dense granule deficiency (delta-SPD), where ADP levels are significantly reduced, and in those with both dense and alpha-granule deficiency (alpha delta-SPD). [] This further supports the role of granule-derived ADP in PGG2-mediated platelet aggregation.

Q4: Does PGG2 influence cyclic nucleotide levels in platelets?

A4: Yes, PGG2 has been shown to antagonize the increase in cyclic adenosine monophosphate (cAMP) levels typically induced by prostaglandin E1 (PGE1). [, ] This antagonistic effect appears to be mediated by the release of ADP, suggesting a potential mechanism by which PGG2 promotes platelet activation. [, ]

Q5: What is the molecular formula and weight of PGG2?

A5: The molecular formula of PGG2 is C20H32O6, and its molecular weight is 368.47 g/mol.

Q6: Is PGG2 a stable compound?

A7: PGG2 is highly unstable and short-lived, particularly in physiological conditions. Its half-life at 37°C is approximately 32 seconds. [] This inherent instability presents challenges for its direct use in therapeutic applications.

Q7: What is the primary enzymatic pathway for PGG2 metabolism?

A8: PGG2 is primarily metabolized through an enzymatic pathway involving prostaglandin endoperoxide H synthase (PGHS), specifically its peroxidase activity. This enzyme facilitates the reduction of PGG2 to prostaglandin H2 (PGH2). [, , ]

Q8: Are there alternative enzymatic pathways for PGG2 metabolism?

A9: While the primary pathway involves reduction to PGH2, evidence suggests alternative enzymatic pathways for PGG2 conversion to prostaglandins. One such pathway involves the formation of 15-hydroperoxy prostaglandins, which can subsequently be reduced to other prostaglandins like PGE2. []

Q9: How do reducing agents influence the chemical and enzymatic transformations of PGG2?

A10: The presence of reducing agents can significantly impact PGG2's fate. For instance, reduced glutathione has been shown to stimulate the enzymatic transformation of PGG2 to prostaglandins, primarily yielding PGE2. [] In contrast, hydroquinone and mercaptoethanol promote the chemical reduction of PGG2 to PGF2α, highlighting the importance of the chemical environment in directing PGG2 metabolism. []

Q10: Can PGG2 itself be considered a substrate for enzymatic reactions?

A11: Yes, PGG2 acts as a hydroperoxide substrate for the peroxidase activity of PGHS, driving its own conversion to PGH2. [] This peroxidase activity is not limited to PGG2; it can utilize other hydroperoxides, albeit with varying efficiencies. For example, 15-hydroperoxyeicosatetraenoic acid exhibits comparable activity to PGG2, whereas hydrogen peroxide, cumene hydroperoxide, and tert-butyl hydroperoxide demonstrate significantly lower substrate activities. []

Q11: Have computational methods been employed to study PGG2 interactions?

A12: Yes, computational approaches, including docking calculations and molecular dynamics simulations, have provided valuable insights into the binding of PGG2 to the peroxidase site of PGHS-1. These studies have highlighted key interactions, such as the hydrogen bond network involving the PGG2 15-hydroperoxide group with His207, Gln203, and a water molecule, as well as the salt bridges formed by its carboxylate group with Lys215 and Lys222. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。